N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-3-22-18-9-8-17(13-14(18)2)24(20,21)19(15-6-7-15)11-10-16-5-4-12-23-16/h4-5,8-9,12-13,15H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZBRDCQPMQPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes include:
Nucleophilic Substitution:
Esterification: The ethoxy group is often introduced via esterification reactions using ethanol and appropriate catalysts.
Alkylation: The methyl group can be added through alkylation reactions using methyl halides.
Thiophene Introduction: The thiophene ring is typically introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cancer Treatment
N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has demonstrated significant cytotoxicity against various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit tumor growth effectively, making it a candidate for further development in cancer therapies.
Antimicrobial Agent
The compound has been evaluated for its antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results suggest that it exhibits lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics.
Anti-inflammatory Treatments
Research indicates that this compound may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis. In animal models, administration of the compound resulted in reduced swelling and pain scores.
Cancer Cell Line Studies
In vitro studies have highlighted the efficacy of this compound:
- Methodology : Cytotoxicity assays were conducted on human cancer cell lines.
- Key Findings : Significant induction of apoptosis was observed at micromolar concentrations, with a notable comparison to standard chemotherapeutic agents.
Antimicrobial Efficacy
A study focused on the compound's activity against bacterial strains:
- Methodology : MIC determination was performed against MRSA.
- Key Findings : The compound exhibited promising antibacterial activity with MIC values lower than those of conventional antibiotics.
Inflammatory Disease Models
Research involving animal models of inflammatory diseases:
- Methodology : Assessment of swelling and pain scores post-administration.
- Key Findings : The compound significantly reduced inflammation compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Literature
lists Rotigotine Hydrochloride derivatives, which share the N-(2-(thiophen-2-yl)ethyl) group but differ in core structure and functional groups:
Key Observations :
- The thiophen-ethyl group is recurrent in bioactive compounds, suggesting its role in enhancing lipophilicity or target affinity.
- Replacing the sulfonamide group (target compound) with sulfonate (Rotigotine e) or amine (Rotigotine b) may alter metabolic pathways or binding kinetics.
Sulfonamide Derivatives in Specialty Chemical Catalogs
includes sulfonamides with diverse substituents, though none directly match the target compound’s structure. Notable examples:
Key Comparisons :
- The target compound’s cyclopropyl group may confer greater metabolic stability compared to BP 27790257933-82-7’s reactive chloroacetyl group.
- Ethoxy and methyl substitutions on the benzene ring (target) likely increase lipophilicity relative to fluorine-containing analogues (BP 27791147118-37-4).
Hypothesized Structure-Activity Relationships (SAR)
Based on structural parallels:
- Thiophene vs. Phenyl : The thiophen-ethyl group in the target compound may act as a bioisostere for phenyl groups, improving binding to hydrophobic pockets (e.g., in dopamine receptors) .
- Cyclopropyl vs. Linear Alkyl Groups : Cyclopropane’s ring strain and compact size could reduce steric hindrance and enhance metabolic resistance compared to bulkier substituents (e.g., isopropyl in BP 27791147118-37-4) .
Biological Activity
N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₂S |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1396674-09-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Sulfonamides generally exhibit their effects through:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for bacterial folate synthesis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar sulfonamide derivatives. For instance, compounds bearing thiophene rings have demonstrated significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL for certain derivatives against E. coli .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been assessed. For example, a study reported that certain benzenesulfonamides inhibited carrageenan-induced rat paw edema significantly, suggesting that N-cyclopropyl derivatives may exhibit similar anti-inflammatory effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent evaluation highlighted that a structurally similar compound exhibited an MIC of 6.63 mg/mL against S. aureus, indicating that modifications in the sulfonamide structure can enhance antimicrobial potency . -
Anti-inflammatory Assessment :
In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation in animal models, with inhibition rates reaching up to 94% at optimal doses .
Pharmacokinetics and Toxicity
Research indicates that thiophene derivatives generally possess favorable pharmacokinetic profiles, including good solubility in organic solvents and moderate stability in biological systems. Toxicity assessments have shown low cytotoxicity against human liver cell lines, suggesting a favorable safety profile for further development .
Comparative Analysis with Other Compounds
A comparative study involving various benzenesulfonamides revealed that N-cyclopropyl derivatives often outperform traditional antibiotics in terms of efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzenesulfonamide core. Key steps include:
- Sulfonamide Formation : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with N-cyclopropyl-2-(thiophen-2-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Cyclopropane Introduction : Cyclopropylation via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and cyclopropane protons (δ ~0.5–1.2 ppm) .
- HRMS : Validates molecular weight (e.g., calculated for CHNOS: 429.1243) .
- IR Spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm) and thiophene C-S bonds (~700 cm) .
Q. What functional groups dictate its reactivity in biological assays?
- Methodological Answer :
- Sulfonamide Group : Enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibition) .
- Thiophene Moiety : Participates in π-π stacking with aromatic residues in target proteins .
- Ethoxy Group : Influences lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like N-cyclopropyl-2-(thiophen-2-yl)ethylamine?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or Ni catalysts for cyclopropane formation under hydrogenation conditions (e.g., 40–60°C, 3 atm H) .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution efficiency .
- Temperature Control : Lower temperatures (–10°C) minimize byproducts during sulfonylation .
Q. How to resolve contradictions in reported biological activity data across similar sulfonamides?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (pH, temperature, enzyme concentration) .
- Structural Variants : Test analogs with substituent modifications (e.g., replacing ethoxy with methoxy) to isolate activity drivers .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding factors .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with varied alkyl/aryl groups on the sulfonamide nitrogen and thiophene ring .
- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or 5-HT receptors) .
- In Vitro Profiling : Screen analogs in enzyme inhibition assays (e.g., carbonic anhydrase II) and cytotoxicity models (HeLa cells) .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonylation .
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and reaction time (monitored by TLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
